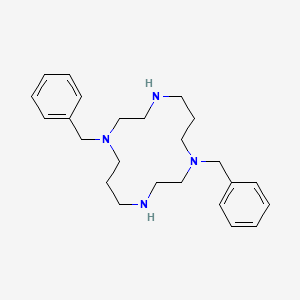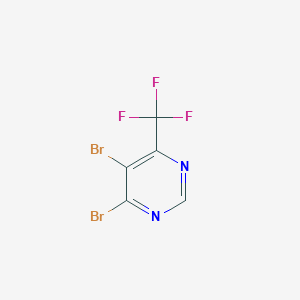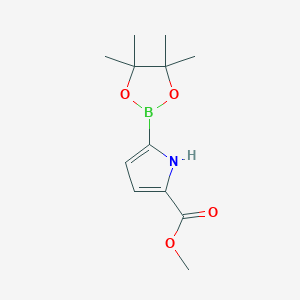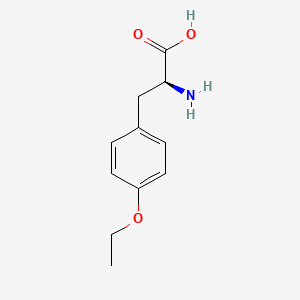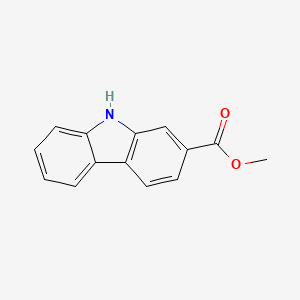![molecular formula C13H17NO2S B1589580 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- CAS No. 68820-12-2](/img/structure/B1589580.png)
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-
Overview
Description
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.34 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often referred to as 7-tosyl-7-azabicyclo[4.1.0]heptane due to the presence of the tosyl group (4-methylphenylsulfonyl) attached to the nitrogen atom .
Preparation Methods
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclic core, 7-azabicyclo[4.1.0]heptane.
Tosylation: The bicyclic core is then subjected to tosylation using tosyl chloride (4-methylbenzenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may result in the removal of the tosyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes and receptors. The presence of the tosyl group enhances its binding affinity to specific targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- can be compared with other similar compounds, such as:
7-Azabicyclo[4.1.0]heptane: The parent compound without the tosyl group, which has different reactivity and applications.
7-Azabicyclo[4.1.0]heptane, 7-[(4-chlorophenyl)sulfonyl]-: A similar compound with a chlorophenyl group instead of a methylphenyl group, which may exhibit different chemical and biological properties.
The uniqueness of 7-Azabicyclo[41
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-6-8-11(9-7-10)17(15,16)14-12-4-2-3-5-13(12)14/h6-9,12-13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVBPVMTZHYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474166 | |
| Record name | 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68820-12-2 | |
| Record name | 7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
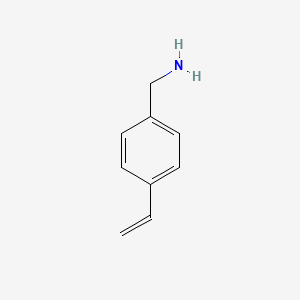
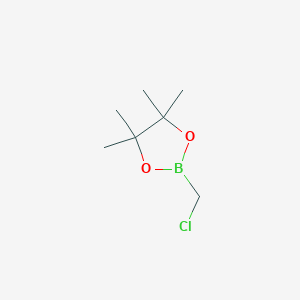
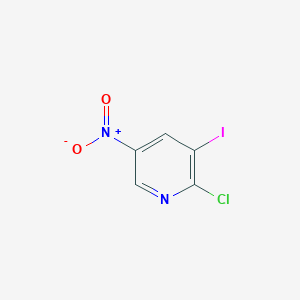
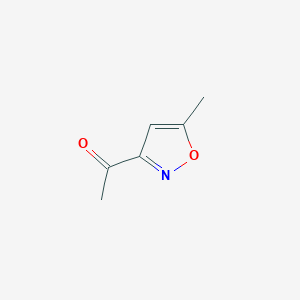
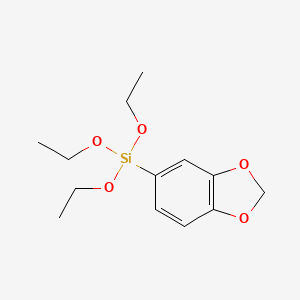
![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)

